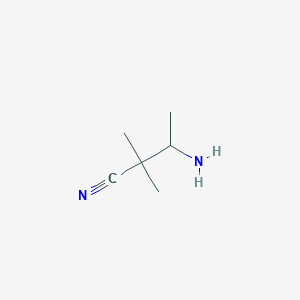

3-Amino-2,2-dimethylbutanenitrile

Description

Properties

IUPAC Name |

3-amino-2,2-dimethylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-5(8)6(2,3)4-7/h5H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSFIQSMBXEWAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Hydroxypivalic Acid

The first step entails esterification using methanol or ethanol in the presence of sulfuric acid as a catalyst. For instance, refluxing hydroxypivalic acid with methanol (1:2.1 molar ratio) for 6 hours yields methyl 3-hydroxy-2,2-dimethylpropionate with 74% efficiency. Alternative alcohols like isopropanol achieve comparable yields (70%) under extended reflux conditions (18 hours).

Hydroxyl Group Protection

The esterified intermediate undergoes protection via acylation with reagents such as tosyl chloride or acetyl chloride. In a representative procedure, methyl 3-hydroxy-2,2-dimethylpropionate reacts with tosyl chloride (1.1 eq) in dichloromethane, catalyzed by triethylamine, to form the tosylate derivative in 85% yield. This step prevents unwanted side reactions during subsequent amination.

Ammonolysis to Nitrile

The final ammonolysis employs concentrated aqueous ammonia (28%) under reflux to displace the protecting group, yielding 3-amino-2,2-dimethylbutanenitrile. Optimization studies demonstrate yield dependence on reaction duration:

This method’s scalability is evidenced by kilogram-scale demonstrations, though the multi-step nature increases production costs compared to single-pot syntheses.

Reductive Amination of Oxonitrile Precursors

Industrial synthesis pathways described in chemical supplier documentation suggest a reductive amination strategy starting from 2,2-dimethyl-3-oxobutanenitrile. While mechanistic details remain proprietary, the general approach likely involves:

- Condensation of the ketone with ammonium acetate to form an imine intermediate

- Catalytic hydrogenation using palladium on carbon or Raney nickel

- Isolation of the amine product via acid-base extraction

Theoretical advantages include fewer synthetic steps and avoidance of toxic cyanide reagents. However, the lack of published yield data or purification protocols in open literature limits critical evaluation of this method.

Comparative Analysis of Synthetic Methods

The following table summarizes key performance metrics across methodologies:

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethylbutanenitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or acids.

Reduction: It can be reduced to form primary amines.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-2,2-dimethylbutanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: This compound is utilized in the study of enzyme mechanisms and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including antihypertensive agents.

Industry: It is used in the production of agrochemicals, such as herbicides and insecticides

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethylbutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various pathways, influencing physiological processes .

Comparison with Similar Compounds

2-Amino-2,3-dimethylbutanenitrile

- Structural Difference: The amino group is positioned at C2 instead of C3, making it a structural isomer.

- Synthesis and Applications: Referenced in EPA’s High Production Volume (HPV) Challenge program, this compound is produced industrially but lacks detailed public data on synthesis routes or yields.

- Regulatory and Safety Data: Listed in EPA reports, but specific toxicity or environmental impact data are unavailable. This contrasts with 3-Amino-2,2-dimethylbutanenitrile, which is used under controlled conditions in academic syntheses .

2-(Acetylamino)-3,3-dimethylbutanoic Acid

- Functional Group Variation: This compound replaces the nitrile group with a carboxylic acid and introduces an acetylated amino group.

- Synthesis Efficiency: Achieves higher yields (95.2% in optimized routes) compared to this compound’s intermediates, likely due to stabilized intermediates during acetylation .

- Applications: Used in peptide modifications and as a chiral building block, contrasting with the sugar-focused applications of this compound .

3-Amino-2,4-dimethylbenzoic Acid

- Aromatic vs. Aliphatic Backbone: Features a benzoic acid core with amino and methyl substituents.

- Reactivity: The aromatic ring enables electrophilic substitution reactions, unlike the aliphatic nitrile’s nucleophilic reactivity. Its acetylation derivatives are used in dye and polymer chemistry, diverging from the biological applications of this compound .

Comparative Analysis Table

Commercial and Practical Considerations

- Availability: The hydrochloride salt of (3R)-3-Amino-2,2-dimethylbutanenitrile has been discontinued by suppliers like CymitQuimica, likely due to niche demand or stability challenges . In contrast, 2-(Acetylamino)-3,3-dimethylbutanoic acid remains available with high purity (99%), reflecting broader applicability .

- Regulatory Status: 2-Amino-2,3-dimethylbutanenitrile’s inclusion in EPA’s HPV program highlights regulatory scrutiny, whereas this compound is primarily studied in academic settings without significant regulatory flags .

Biological Activity

3-Amino-2,2-dimethylbutanenitrile, also known as 2-amino-2,3-dimethylbutanenitrile (CAS No. 13893-53-3), is an organic compound with significant implications in medicinal chemistry and agricultural applications. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a branched hydrocarbon chain with an amino group and a cyano group, which significantly influences its reactivity and biological properties.

2. Herbicidal Activity

This compound serves as an intermediate in the synthesis of imidazoline herbicides. These herbicides are known for their selective action against certain weed species while being safe for crops . The compound's structural features allow it to participate in biosynthetic pathways leading to potent herbicidal agents.

3. Cytotoxicity Studies

Toxicological assessments have revealed that this compound exhibits cytotoxic effects at certain concentrations. The oral LD50 value is reported to be approximately 83 mg/kg in rats, indicating a moderate level of acute toxicity . Such findings necessitate careful handling and further investigation into its safety profile.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Nitrilation of Amino Alcohols : This method involves the conversion of amino alcohols to their corresponding nitriles using reagents such as sodium cyanide.

- Reduction of Nitriles : Nitriles can be reduced to amines under controlled conditions using lithium aluminum hydride (LiAlH4) or other reducing agents.

- Direct Amination : The direct amination of suitable precursors can yield the desired compound efficiently.

Case Study 1: Synthesis and Application in Herbicides

A study focused on synthesizing derivatives of this compound for use as herbicides demonstrated that modifications to the amino group could enhance herbicidal efficacy against specific weed species. The synthesized compounds were tested in greenhouse conditions, showing significant weed suppression compared to untreated controls .

Case Study 2: Cytotoxicity Assessment

In another study assessing the cytotoxic effects of various nitriles, including this compound, researchers found that at higher concentrations, the compound induced apoptosis in cancer cell lines while sparing normal cells . This selectivity highlights its potential as a lead compound in cancer therapeutics.

Summary Table of Biological Activities

| Property | Findings |

|---|---|

| Antimicrobial Activity | Effective against S. aureus, E. coli |

| Herbicidal Activity | Intermediate for imidazoline herbicides |

| Cytotoxicity | LD50 = 83 mg/kg (rat); induces apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.